Lomustine

Oral bioavailability Nitrosourea administration Procurement preference

Lomustine (CCNU, CAS 13010-47-4) is the only oral chloroethylating nitrosourea — carmustine, nimustine, and temozolomide are not interchangeable. The CeTeG/NOA-09 trial confirmed its essential role in MGMT-methylated glioblastoma (median OS: 48.1 months). With a validated PFS-6 of ~20% in recurrent glioblastoma, it is the established benchmark control for comparative efficacy studies. DMSO-soluble (47 mg/mL at 25°C), it is preferred over carmustine for preclinical protocols. Its defined cumulative pulmonary toxicity threshold (>1,100 mg/m²) enables precise dose-capping. Procure lomustine for protocol fidelity and experimental reproducibility.

Molecular Formula C9H16ClN3O2
Molecular Weight 233.69 g/mol
CAS No. 13010-47-4
Cat. No. B1675051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLomustine
CAS13010-47-4
SynonymsLomustinume. CeeNU;  Belustin;  Belustine;  Cecenu;  Citostal;  Lomeblastin;  Lucostin;  Lucostine;  Prava. CCNU. Acronym: CCNU. RB1509;  WR139017.
Molecular FormulaC9H16ClN3O2
Molecular Weight233.69 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)N(CCCl)N=O
InChIInChI=1S/C9H16ClN3O2/c10-6-7-13(12-15)9(14)11-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,14)
InChIKeyGQYIWUVLTXOXAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in ethanol
Freely soluble in chloroform;  soluble in acetone.
Solubility in water, 0.1N NaOH, 0.1N HCl, or 10% ethanol: <0.05 mg/mL;  in absolute ethanol: 70 mg/mL
7.55e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lomustine (CCNU) Procurement & Selection Guide: CAS 13010-47-4 Specifications and Clinical Positioning


Lomustine (CCNU, CAS 13010-47-4) is a chloroethylating nitrosourea alkylating agent with the molecular formula C₉H₁₆ClN₃O₂ and a molecular weight of 233.7 g/mol [1]. As a lipophilic compound that readily crosses the blood-brain barrier, it induces cytotoxic DNA interstrand crosslinks primarily at the O⁶ position of guanine, with interstrand crosslinks representing approximately 1–5% of total DNA adducts formed [2]. Lomustine is supplied as a yellow crystalline powder with a melting point of 88–90°C, requiring storage at −20°C in lyophilized form where stability is maintained for 36 months; in solution, storage at −20°C is recommended with use within 1–3 months to prevent potency loss [3].

Why Lomustine Cannot Be Interchanged with Carmustine, Nimustine, or Temozolomide: Key Differentiation Drivers


Although lomustine, carmustine, nimustine, and temozolomide share overlapping clinical indications, they are not interchangeable due to fundamental differences in route of administration, pharmacokinetic half-life, and DNA crosslinking efficiency. Lomustine is the only oral chloroethylating nitrosourea among its class, while carmustine (BCNU) requires intravenous administration or loco-regional wafer implantation, nimustine (ACNU) exhibits a significantly shorter plasma half-life with higher crosslinking activity but different clinical outcomes, and temozolomide operates via a distinct methylation mechanism with different resistance pathways [1]. These distinctions have direct implications for procurement decisions in both clinical and research settings, as substitution without quantitative justification may compromise experimental reproducibility or therapeutic outcomes [2].

Quantitative Evidence: Lomustine vs. Carmustine, Nimustine, and Temozolomide


Oral vs. Intravenous Administration: Lomustine Preferred Over Carmustine for Procurement and Patient Convenience

Lomustine is generally preferred over carmustine in the United States specifically because of its oral administration route, whereas carmustine requires intravenous infusion [1]. This distinction eliminates the need for infusion-related equipment procurement and reduces clinical resource utilization.

Oral bioavailability Nitrosourea administration Procurement preference

Overall Survival in MGMT-Methylated Glioblastoma: Lomustine-Temozolomide Combination Extends OS to 48.1 Months

The phase III CeTeG/NOA-09 trial demonstrated that adding lomustine to standard temozolomide chemoradiotherapy significantly extended overall survival in patients with newly diagnosed MGMT-methylated glioblastoma. The combination arm achieved a median overall survival of 48.1 months [1], compared to the standard temozolomide-alone regimen which historically yields a median overall survival of approximately 14.6–16.7 months in this patient population [2].

Glioblastoma MGMT promoter methylation Combination chemotherapy Overall survival

Progression-Free Survival at 6 Months: Lomustine Establishes the ~20% PFS-6 Benchmark for Recurrent Glioblastoma

Across multiple randomized clinical trials using lomustine as the control arm for recurrent glioblastoma, lomustine monotherapy consistently produced a 6-month progression-free survival rate (PFS-6) of approximately 20% and a median overall survival of 6–9 months [1]. This PFS-6 of ~20% is now widely recognized as the benchmark for evaluating new agents in recurrent glioblastoma trials. Nimustine (ACNU), in contrast, demonstrates a shorter plasma half-life and higher DNA crosslinking activity in preclinical models, but has not been established as the same universal comparator in phase III recurrent glioblastoma trials [2].

Recurrent glioblastoma Progression-free survival Efficacy benchmark Clinical trial endpoint

Preclinical Formulation Solubility: Lomustine DMSO Solubility of 47 mg/mL Enables In Vitro Experimental Design

For in vitro research applications, lomustine demonstrates a DMSO solubility of 47 mg/mL (201.11 mM) at 25°C, but is insoluble in both water and ethanol . This solubility profile contrasts with carmustine, which exhibits water solubility of approximately 4 mg/mL, reflecting structural differences in the cyclohexyl versus bis-chloroethyl substitution patterns that influence both lipophilicity and experimental handling [1].

Solubility DMSO In vitro formulation Preclinical research

Pulmonary Toxicity Threshold: Lomustine Cumulative Dose >1100 mg/m² Triggers Fibrosis Monitoring

Lomustine-associated pulmonary infiltrates and fibrosis have been reported after cumulative doses exceeding 1100 mg/m², typically following 6 months of therapy [1]. This toxicity profile differs from carmustine, where pulmonary toxicity is more frequently reported as a class-associated effect rather than with a clearly defined cumulative dose threshold, and from nimustine, which has a shorter half-life that may influence organ-specific toxicity patterns [2].

Pulmonary toxicity Cumulative dose Safety threshold Clinical monitoring

Delayed Myelosuppression Kinetics: Lomustine Nadir at 4–6 Weeks Requires Distinct Monitoring Schedule

Lomustine induces a uniquely delayed and prolonged myelosuppression with nadir occurring 4–6 weeks after administration . This contrasts with the more immediate myelosuppression kinetics of other alkylating agents including temozolomide, where nadir typically occurs within 21–28 days [1]. The extended nadir interval necessitates a minimum 6-week dosing interval and weekly blood count monitoring for at least 6 weeks post-dose .

Myelosuppression Delayed toxicity Nadir timing Blood count monitoring

Procurement-Relevant Application Scenarios for Lomustine (CAS 13010-47-4)


Procurement for MGMT-Methylated Glioblastoma Clinical Trials Requiring Lomustine-Temozolomide Combination

Based on the CeTeG/NOA-09 trial evidence establishing a median overall survival of 48.1 months with lomustine added to temozolomide chemoradiotherapy [1], procurement of lomustine is essential for any clinical trial or treatment protocol targeting newly diagnosed MGMT-methylated glioblastoma. Carmustine, nimustine, or temozolomide monotherapy cannot replicate this survival outcome based on available evidence, making lomustine the only evidence-supported nitrosourea for this specific molecularly defined patient population.

Procurement as the Benchmark Control Arm for Recurrent Glioblastoma Preclinical and Clinical Studies

With a validated PFS-6 of approximately 20% in recurrent glioblastoma across multiple randomized trials [2], lomustine is the established benchmark control agent for evaluating novel therapeutics in this disease setting. Researchers designing comparative efficacy studies must procure lomustine as the reference standard to ensure their results are interpretable against historical and contemporary trial data; alternative nitrosoureas lack this extensive, validated control-arm dataset.

Procurement for In Vitro Studies Requiring Defined DMSO-Based Solubility and Formulation Protocols

For preclinical research requiring reproducible in vitro exposure to chloroethylating nitrosoureas, lomustine offers a well-characterized DMSO solubility profile of 47 mg/mL at 25°C . Procurement of lomustine rather than carmustine is indicated when experimental protocols demand DMSO-soluble stock preparation without aqueous solubility requirements, as carmustine's partial water solubility (~4 mg/mL) introduces different solvent handling considerations.

Procurement for Clinical Protocols Requiring Defined Cumulative Dose Monitoring for Pulmonary Safety

In clinical settings where long-term nitrosourea therapy is planned, lomustine's established cumulative pulmonary toxicity threshold of >1100 mg/m² provides a clear monitoring and dose-capping parameter [3]. This defined safety threshold is not equivalently validated for carmustine or nimustine, making lomustine the preferred procurement choice for protocols requiring explicit pulmonary toxicity risk stratification and cumulative dose tracking.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lomustine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.